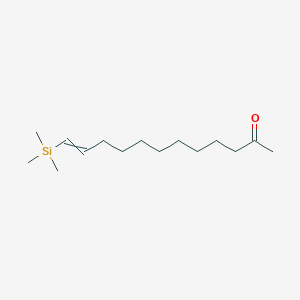
12-(Trimethylsilyl)dodec-11-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(Trimethylsilyl)dodec-11-en-2-one: is an organic compound characterized by the presence of a trimethylsilyl group attached to a dodecenone backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an unsaturated ketone functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Trimethylsilyl)dodec-11-en-2-one typically involves the introduction of the trimethylsilyl group to a dodecenone precursor. One common method is the reaction of 11-dodecen-2-one with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the dodecenone precursor, followed by the introduction of the trimethylsilyl group using trimethylsilyl chloride. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 12-(Trimethylsilyl)dodec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The unsaturated ketone group can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: The ketone group can be reduced to form alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halides or organometallic compounds are used under anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
12-(Trimethylsilyl)dodec-11-en-2-one finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of 12-(Trimethylsilyl)dodec-11-en-2-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, shielding reactive sites on the molecule during chemical reactions. The unsaturated ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The compound’s effects are mediated through its ability to modify the chemical environment of the target molecules, influencing their reactivity and stability.
類似化合物との比較
2-Dodecenal: Similar in structure but lacks the trimethylsilyl group.
11-Dodecen-2-one: The precursor to 12-(Trimethylsilyl)dodec-11-en-2-one, lacking the trimethylsilyl group.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different backbones.
Uniqueness: this compound is unique due to the presence of both the trimethylsilyl group and the unsaturated ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
113203-56-8 |
|---|---|
分子式 |
C15H30OSi |
分子量 |
254.48 g/mol |
IUPAC名 |
12-trimethylsilyldodec-11-en-2-one |
InChI |
InChI=1S/C15H30OSi/c1-15(16)13-11-9-7-5-6-8-10-12-14-17(2,3)4/h12,14H,5-11,13H2,1-4H3 |
InChIキー |
WDMVJOYZOVFTTO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCCCCCCC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


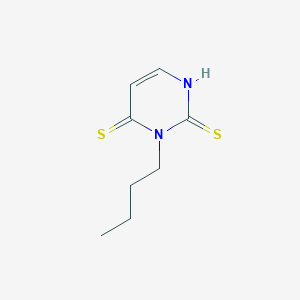
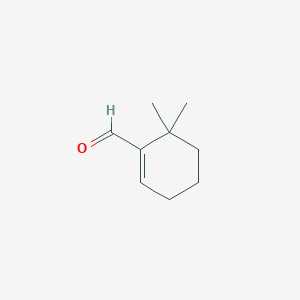
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
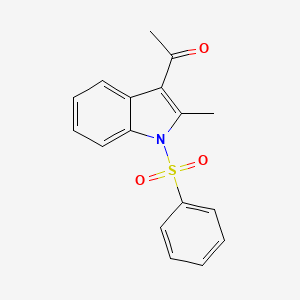
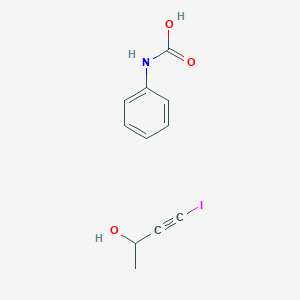
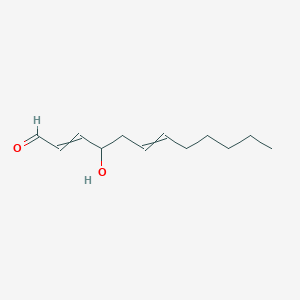
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
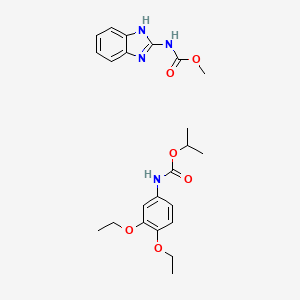
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
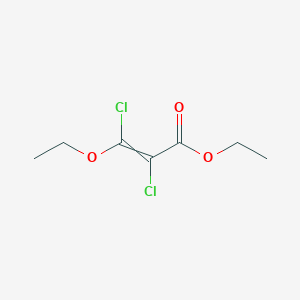
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
